molecular formula C15H14N2O2 B100433 Ethyl 2-phenyldiazenylbenzoate CAS No. 18277-91-3

Ethyl 2-phenyldiazenylbenzoate

Cat. No. B100433
CAS RN: 18277-91-3
M. Wt: 254.28 g/mol
InChI Key: CBBHXOBVIVVYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-phenyldiazenylbenzoate, also known as Sudan I, is a synthetic dye that is commonly used in the food industry to enhance the color of various products, such as curry powder, chili powder, and paprika. However, this dye has been found to be carcinogenic and has been banned in many countries. Despite its harmful effects, Ethyl 2-phenyldiazenylbenzoate has been extensively studied in scientific research for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 2-phenyldiazenylbenzoate is not well understood. However, it is believed to act as a DNA-damaging agent, leading to the formation of DNA adducts and the induction of oxidative stress. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

Ethyl 2-phenyldiazenylbenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to affect the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 2-phenyldiazenylbenzoate in lab experiments is that it is a well-characterized compound with a known structure and properties. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using Ethyl 2-phenyldiazenylbenzoate is that it is a carcinogenic compound and must be handled with care.

Future Directions

There are several future directions for research on Ethyl 2-phenyldiazenylbenzoate. One area of research is the development of new analytical methods for the detection of azo dyes in food products. Another area of research is the study of the binding interactions of Ethyl 2-phenyldiazenylbenzoate with proteins. Additionally, there is a need for further research on the biochemical and physiological effects of Ethyl 2-phenyldiazenylbenzoate and its potential applications in cancer therapy and other fields.

Synthesis Methods

Ethyl 2-phenyldiazenylbenzoate is synthesized by the reaction of 4-aminobenzoic acid ethyl ester with diazonium salt of 4-phenylaniline in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.

Scientific Research Applications

Ethyl 2-phenyldiazenylbenzoate has been extensively studied in scientific research for its potential applications in various fields. It has been used as a model compound for studying the degradation of azo dyes in wastewater treatment plants. It has also been used as a reference compound for developing analytical methods for the detection of azo dyes in food products. Additionally, it has been used as a probe to study the binding interactions of azo dyes with proteins.

properties

CAS RN

18277-91-3

Product Name

Ethyl 2-phenyldiazenylbenzoate

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 2-phenyldiazenylbenzoate

InChI

InChI=1S/C15H14N2O2/c1-2-19-15(18)13-10-6-7-11-14(13)17-16-12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

CBBHXOBVIVVYGT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2

Origin of Product

United States

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